2-(benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in the ring system, along with the bromophenyl and benzylthio substituents, contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions
Formation of Thienopyrimidine Core: The synthesis begins with the cyclization of appropriate precursors, such as thiourea and α-bromo ketones, under basic conditions to form the thienopyrimidine ring.
Introduction of Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions, where a benzylthiol reacts with a suitable leaving group on the thienopyrimidine core.
Introduction of Bromophenyl Group: The bromophenyl group is typically introduced through electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Heck coupling, using a bromophenyl halide and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), various nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Phenyl derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2-(benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer, inflammation, and infectious diseases.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(methylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: Contains a methylthio group instead of a benzylthio group, potentially altering its electronic properties and interactions with biological targets.
Uniqueness
The presence of both the benzylthio and bromophenyl groups in 2-(benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one contributes to its unique chemical and biological properties. These substituents can influence the compound’s solubility, stability, and ability to interact with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
2-benzylsulfanyl-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2OS2/c20-14-6-8-15(9-7-14)22-18(23)17-16(10-11-24-17)21-19(22)25-12-13-4-2-1-3-5-13/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEALFNQZGYCEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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